molecular formula C9H15NO2 B2817894 10-Oxa-6-azaspiro[4.6]undecan-7-one CAS No. 2287345-51-9

10-Oxa-6-azaspiro[4.6]undecan-7-one

Cat. No.: B2817894
CAS No.: 2287345-51-9
M. Wt: 169.224
InChI Key: KTVDNZJDAYVGFV-UHFFFAOYSA-N
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Description

10-Oxa-6-azaspiro[4.6]undecan-7-one is a bicyclic heterocyclic compound featuring a spiro junction between a six-membered oxa-containing ring and a five-membered nitrogen-containing lactam ring. This structure confers unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic profiles or enhancing target binding specificity.

Properties

IUPAC Name

10-oxa-6-azaspiro[4.6]undecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-3-6-12-7-9(10-8)4-1-2-5-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDNZJDAYVGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxa-6-azaspiro[4.6]undecan-7-one can be achieved through several synthetic routes. One common method involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts. This method, although effective, can be complex and expensive due to the need for specific catalysts and reaction conditions .

Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of 10-Oxa-6-azaspiro[4.6]undecan-7-one typically involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Oxa-6-azaspiro[4.6]undecan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

10-Oxa-6-azaspiro[4.6]undecan-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antituberculosis properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or proteins.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-Oxa-6-azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . By inhibiting this protein, the compound can disrupt the bacterial cell wall synthesis, leading to its potential use as an antituberculosis agent.

Comparison with Similar Compounds

Key Observations :

  • Spiro[4.5] systems (e.g., 7-azaspiro[4.5]decane derivatives) exhibit smaller ring sizes, which may affect conformational flexibility and steric interactions.

Physicochemical Properties

Data from derivatives provide proxy insights:

Compound ID/Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
SC96-0621 (2-Oxa-6,10-diazaspiro[4.6]undecan-7-one derivative) C21H25FN4O3 400.45 1.27 56.35
SC96-0195 (Isoquinoline-substituted variant) C21H25N3O3 367.45 - -
7-Azaspiro[4.5]decane-1-carboxylic acid (16a) C17H23NO2 273.37 - -

Key Observations :

  • The introduction of additional heteroatoms (e.g., 2-oxa and 10-aza in SC96-0621) increases polar surface area, suggesting improved solubility compared to simpler spiro systems.
  • logP values near 1.27 indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

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